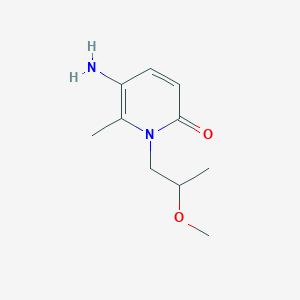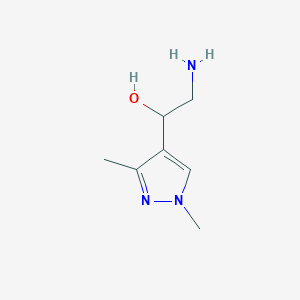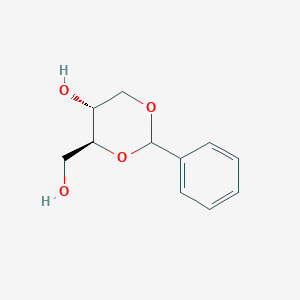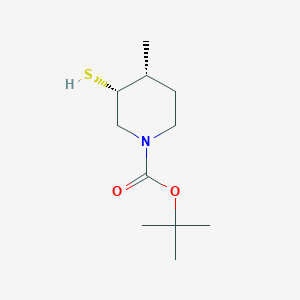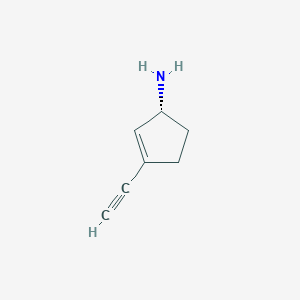
2,3-Dimethyl-5-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5-phenylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with two methyl groups at the 2 and 3 positions and a phenyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-phenylaniline can be achieved through several methods. One common approach involves the nitration of 2,3-dimethyl-5-phenylbenzene followed by reduction of the nitro group to an amine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction can be carried out using catalytic hydrogenation or chemical reduction with reagents such as iron and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dimethyl-5-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-phenylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-furoic acid
- Phenylamine (Aniline)
- Diphenylamine
Comparison
Compared to similar compounds, 2,3-Dimethyl-5-phenylaniline is unique due to its specific substitution pattern on the benzene ring. This structural uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and interactions .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2,3-dimethyl-5-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-10-8-13(9-14(15)11(10)2)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
InChI Key |
MWRAGIYDLQHBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321141.png)
![N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13321145.png)
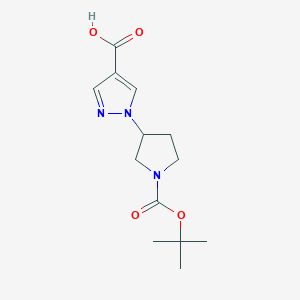
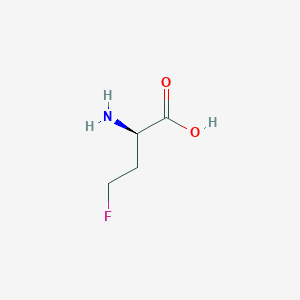
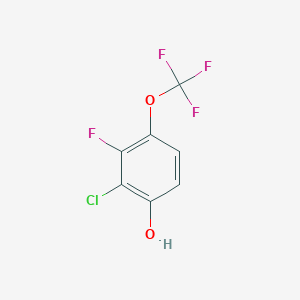
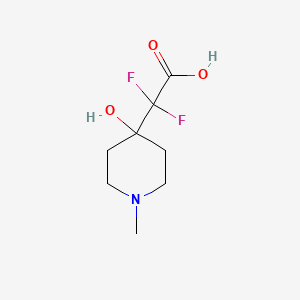
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13321180.png)


